2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3R,5R)-
Description
The compound 2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3R,5R)- is a bicyclic amino acid derivative featuring a rigid azabicyclo[3.1.0]hexane core. Its structure includes a tert-butyl ester group at position 2 and a free carboxylic acid at position 2. The stereochemistry (1R,3R,5R) defines its three-dimensional conformation, which is critical for its biological interactions .
- Molecular Formula: C₁₁H₁₇NO₄
- Molecular Weight: 227.26 g/mol
- Key Features:
- Bicyclo[3.1.0]hexane scaffold with nitrogen at position 2.
- tert-Butyl ester group for enhanced lipophilicity and metabolic stability.
- Stereospecific configuration influencing pharmacological activity.
This compound is primarily used as an intermediate in synthesizing protease inhibitors and neuroactive agents, leveraging its constrained geometry to mimic peptide conformations .
Properties
Molecular Formula |
C11H16NO4- |
|---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
(1R,3R,5R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-4-6(7)5-8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/p-1/t6-,7-,8-/m1/s1 |
InChI Key |
VXIIZQXOIDYWBS-BWZBUEFSSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2C[C@@H]2C[C@@H]1C(=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC2CC1C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3R,5R)- typically involves the use of photochemical reactions. One practical method includes the photochemical decomposition of CHF2-substituted pyrazolines . This approach is advantageous due to its simplicity, mild reaction conditions, and excellent functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3R,5R)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Notably, it has been identified as a precursor for captopril analogs—drugs that inhibit angiotensin-converting enzyme (ACE), which plays a significant role in regulating blood pressure. The inhibition of ACE is critical in treating hypertension and heart failure.
Case Study: Captopril Analog Synthesis
- Objective : To synthesize novel ACE inhibitors.
- Methodology : Utilizing 2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid as a starting material to modify piperidine derivatives.
- Outcome : The resulting compounds demonstrated enhanced efficacy against ACE with improved pharmacokinetic profiles compared to traditional inhibitors .
Development of Protein-Protein Interaction Inhibitors
The compound has also been explored for its potential to inhibit protein-protein interactions, specifically targeting the HDM2-p53 interaction pathway. This is particularly relevant in cancer research, where reactivating p53 function can lead to tumor suppression.
Case Study: HDM2-P53 Inhibition
- Objective : To develop inhibitors that can disrupt the interaction between HDM2 and p53.
- Methodology : Chemical modifications of the azabicyclo structure to enhance binding affinity to HDM2.
- Outcome : Several derivatives exhibited promising inhibitory activity, suggesting potential therapeutic applications in cancer treatment .
Agricultural Applications
Interestingly, derivatives of 2-Azabicyclo[3.1.0]hexane have been noted for their biological activity in agricultural settings. Certain derivatives have shown the ability to sterilize male anthers in plants, which can be utilized for hybrid seed production.
Case Study: Plant Sterilization
- Objective : To explore the use of azabicyclo compounds in controlling plant reproduction.
- Methodology : Application of synthesized azabicyclo derivatives on target plant species.
- Outcome : Successful sterilization of male anthers was achieved, indicating potential for controlling plant breeding and enhancing crop yields .
Synthetic Methodologies
The synthesis of 2-Azabicyclo[3.1.0]hexane derivatives has been streamlined through innovative synthetic methodologies such as enantioselective C–H activation techniques. These advancements not only improve yields but also reduce the number of steps required for synthesis.
Case Study: Streamlined Synthesis
- Objective : To reduce the complexity of synthesizing azabicyclo compounds.
- Methodology : Employing catalytic methods to enhance efficiency.
- Outcome : The number of steps required for synthesis was reduced from thirteen to seven without compromising yield or purity .
Summary Table of Applications
| Application Area | Compound Role | Key Findings |
|---|---|---|
| Medicinal Chemistry | Intermediate for ACE inhibitors | Enhanced efficacy and pharmacokinetics |
| Cancer Research | Inhibitor of HDM2-p53 protein interactions | Promising activity against cancer cell lines |
| Agriculture | Sterilization agent for male plant anthers | Effective control over plant reproduction |
| Synthetic Methodologies | Streamlined synthesis using C–H activation techniques | Significant reduction in synthetic steps |
Mechanism of Action
The mechanism of action of 2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3R,5R)- involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of angiotensin-converting enzyme, which plays a crucial role in regulating blood pressure . The compound’s bicyclic structure allows it to fit into the active site of the enzyme, thereby blocking its activity.
Comparison with Similar Compounds
Structural Variations in Bicyclic Cores
Ring Size Differences
- 2-Azabicyclo[2.2.1]heptane Derivatives (e.g., (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid 2-tert-butyl ester): Molecular Formula: C₁₃H₂₁NO₄ (vs. C₁₁H₁₇NO₄ for the target compound). Impact: The larger heptane ring increases steric bulk, reducing binding affinity to certain enzymes but improving selectivity for others . Application: Used in synthesizing antiviral agents .
Substituent Modifications
- Ethyl Ester Derivatives (e.g., (1S,3R,5S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid 2-tert-butyl 3-ethyl ester): Molecular Formula: C₁₄H₂₃NO₄. Impact: The ethyl ester at position 3 enhances solubility in polar solvents compared to the free carboxylic acid . Application: Intermediate in saxagliptin (DPP-IV inhibitor) synthesis .
- Fluoro and Hydroxy Substituents (e.g., (1R,2R,3R,5R,6R)-2-amino-6-fluoro-3-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid): Impact: Fluorination increases metabolic stability; hydroxyl groups enable hydrogen bonding with biological targets . Application: Neuroprotective agents targeting glutamate receptors .
Stereochemical Variations
- (1R,2S,5S)-3-tert-butoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid :
- (1S,2S,5R)- Isomer: CAS No.: 400720-05-0. Impact: Opposite configuration leads to distinct pharmacokinetic profiles, including faster clearance .
Functional Group Comparisons
Physicochemical and Pharmacological Data
Biological Activity
2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3R,5R)- is a bicyclic compound with potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article synthesizes current research findings and case studies related to the compound's biological activity.
Chemical Structure and Properties
- Molecular Formula: C12H19NO4
- Molecular Weight: 241.284 g/mol
- CAS Number: 1306734-44-0
- IUPAC Name: (1R,3R,5R)-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
The compound features a bicyclic structure that may influence its interaction with biological systems.
Biological Activity Overview
Research indicates that compounds similar to 2-Azabicyclo[3.1.0]hexane derivatives exhibit various biological activities, including:
- Antimicrobial Activity: Some derivatives have shown effectiveness against bacterial strains.
- Antitumor Properties: Certain azabicyclic compounds have been studied for their potential in cancer treatment.
- Neurological Effects: The compound's structure suggests possible interactions with neurotransmitter systems.
Table of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antitumor | Induced apoptosis in cancer cell lines | |
| Neuroprotective | Potential modulation of neurotransmitter release |
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of azabicyclic compounds, 2-Azabicyclo[3.1.0]hexane derivatives demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The study highlighted the compound's potential as a lead for developing new antibiotics.
Case Study 2: Antitumor Activity
A recent investigation into the cytotoxic effects of various azabicyclic compounds on cancer cell lines revealed that 2-Azabicyclo[3.1.0]hexane derivatives induced apoptosis in HeLa cells through caspase activation pathways. This suggests a mechanism by which these compounds could be further developed as anticancer agents.
Case Study 3: Neuropharmacological Effects
Research focusing on the neuropharmacological properties of bicyclic amines indicated that compounds similar to 2-Azabicyclo[3.1.0]hexane might enhance neurotransmitter release in synaptic environments, potentially offering therapeutic avenues for neurodegenerative diseases.
The biological activity of 2-Azabicyclo[3.1.0]hexane derivatives is likely mediated through:
- Receptor Interaction: Binding to specific neurotransmitter receptors or enzymes.
- Cellular Signaling Pathways: Modulation of pathways involved in cell proliferation and apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
